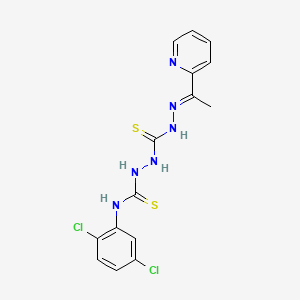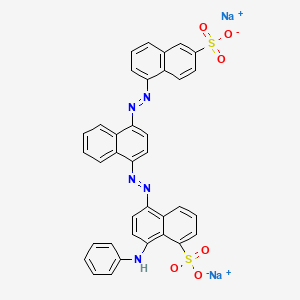
Disodium 8-(phenylamino)-5-((4-((6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 8-(phenylamino)-5-((4-((6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 8-(phenylamino)-5-((4-((6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonate typically involves multiple steps of diazotization and coupling reactions. The process begins with the diazotization of 6-sulphonato-1-naphthylamine, followed by coupling with 1-naphthylamine to form an azo compound. This intermediate product undergoes further diazotization and coupling with phenylamine to yield the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reagent concentrations is maintained to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 8-(phenylamino)-5-((4-((6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The sulphonate groups can participate in substitution reactions, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various amines and substituted derivatives, which can have different applications based on their chemical properties.
Applications De Recherche Scientifique
Disodium 8-(phenylamino)-5-((4-((6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form strong interactions with other molecules. The azo groups in the compound can participate in electron transfer reactions, while the sulphonate groups enhance its solubility in water, facilitating its use in various applications. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or interacting with substrates in chemical reactions.
Comparaison Avec Des Composés Similaires
Disodium 8-(phenylamino)-5-((4-((6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonate is unique due to its specific structure and properties. Similar compounds include other azo dyes like Disodium 4-amino-3-((4-((6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonate and Disodium 6-((4-((6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)-1-naphthalenesulphonate. These compounds share similar azo and sulphonate groups but differ in their specific arrangements and substituents, leading to variations in their chemical and physical properties.
Propriétés
Numéro CAS |
93783-12-1 |
|---|---|
Formule moléculaire |
C36H23N5Na2O6S2 |
Poids moléculaire |
731.7 g/mol |
Nom IUPAC |
disodium;8-anilino-5-[[4-[(6-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C36H25N5O6S2.2Na/c42-48(43,44)25-16-17-26-23(22-25)8-6-14-30(26)38-39-31-18-19-32(28-12-5-4-11-27(28)31)40-41-33-20-21-34(37-24-9-2-1-3-10-24)36-29(33)13-7-15-35(36)49(45,46)47;;/h1-22,37H,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2 |
Clé InChI |
HCGXUDSLCQMJSF-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC7=C6C=CC(=C7)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



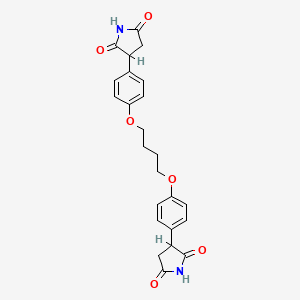
![[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate](/img/structure/B12716642.png)
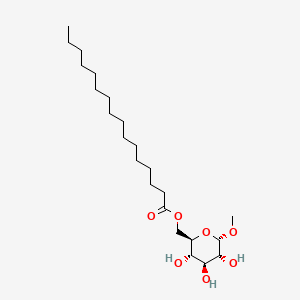
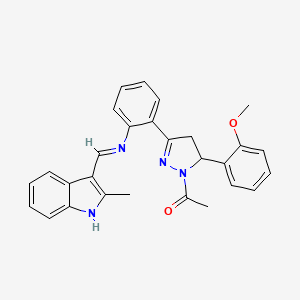

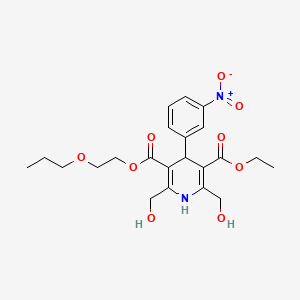
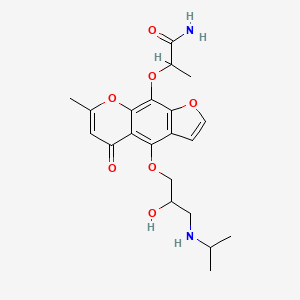
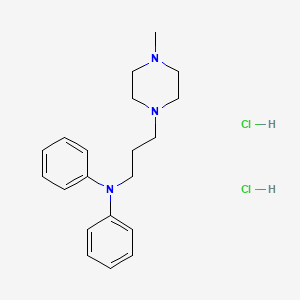

![(2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate]](/img/structure/B12716685.png)

